molecular formula C5H7Cl3O2S3 B14739421 Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane CAS No. 6329-42-6

Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane

Cat. No.: B14739421
CAS No.: 6329-42-6
M. Wt: 301.7 g/mol
InChI Key: DBJUDGQKINRGRT-UHFFFAOYSA-N
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Description

Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane is an organic compound characterized by the presence of a methoxy group, a trichloromethyl group, and a disulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane typically involves the reaction of methoxyethane with trichloromethyl disulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the cleavage of the disulfanyl group, resulting in simpler compounds.

    Substitution: The methoxy and trichloromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or simpler hydrocarbons.

Scientific Research Applications

Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s disulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methoxyethane: A simpler ether with a methoxy group, used as a solvent and in organic synthesis.

    Trichloromethyl disulfide: Contains the trichloromethyl and disulfanyl groups, used as a reagent in organic chemistry.

    Methoxycarbonyl compounds: Contain the methoxycarbonyl group, used in various chemical reactions and as intermediates in synthesis.

Uniqueness

Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

6329-42-6

Molecular Formula

C5H7Cl3O2S3

Molecular Weight

301.7 g/mol

IUPAC Name

O-(2-methoxyethyl) (trichloromethyldisulfanyl)methanethioate

InChI

InChI=1S/C5H7Cl3O2S3/c1-9-2-3-10-4(11)12-13-5(6,7)8/h2-3H2,1H3

InChI Key

DBJUDGQKINRGRT-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=S)SSC(Cl)(Cl)Cl

Origin of Product

United States

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